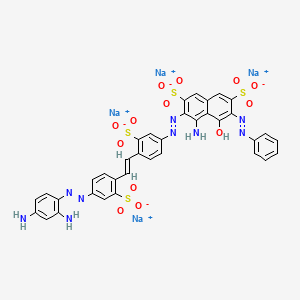
Tetrahydrofluoroene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrofluoroene is an organic compound with the molecular formula C16H12F3N3O It is a highly substituted derivative of fluorene, characterized by the presence of fluorine atoms and a nitrogen-containing functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofluoroene can be synthesized through various methods. One common approach involves the hydrogen transfer reaction of a precursor compound in the presence of a hydrogen acceptor and a catalyst. This method allows for the formation of this compound along with a hydride of the hydrogen acceptor .
Industrial Production Methods: Industrial production of this compound typically involves the Diels-Alder reaction between indene and butadiene, followed by distillation to concentrate the desired product . This process is advantageous due to its high yield and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofluoroene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Tetrahydrofluoroene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of advanced materials and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of tetrahydrofluoroene involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor beta agonist, it binds to the estrogen receptor beta, modulating its activity and influencing gene expression . This interaction can lead to various physiological effects, making it a valuable compound in medical research.
Comparison with Similar Compounds
Tetrahydrofuran: A cyclic ether with similar solvent properties but lacking the fluorine and nitrogen functionalities.
2-Methyltetrahydrofuran: A derivative with a methyl group, offering higher stability and different solvent properties.
Fluorene: The parent compound, which lacks the tetrahydro and fluorine substitutions.
Uniqueness: Tetrahydrofluoroene stands out due to its unique combination of fluorine atoms and nitrogen-containing functional groups
Properties
CAS No. |
891500-65-5 |
|---|---|
Molecular Formula |
C16H12F3N3O |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
(1S,15R)-13-(trifluoromethyl)-5,6,7-triazapentacyclo[13.2.1.01,12.03,11.04,8]octadeca-3(11),4,7,9,12-pentaen-14-one |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)12-11-8-1-2-10-13(21-22-20-10)9(8)6-15(11)4-3-7(5-15)14(12)23/h1-2,7H,3-6H2,(H,20,21,22)/t7-,15+/m1/s1 |
InChI Key |
NBIJFOMIQBZRIJ-MLXNANBUSA-N |
Isomeric SMILES |
C1C[C@@]23C[C@@H]1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F |
Canonical SMILES |
C1CC23CC1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


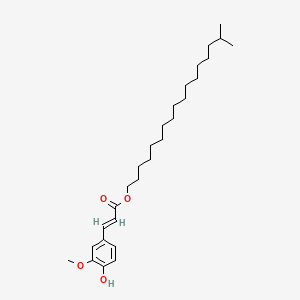
![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
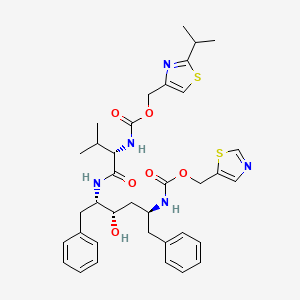
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
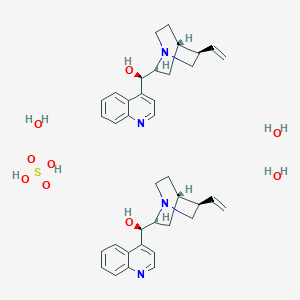

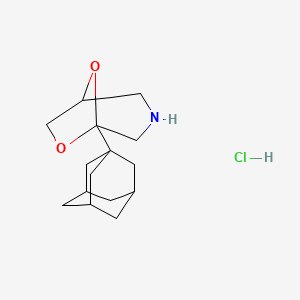
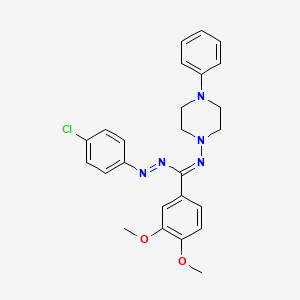
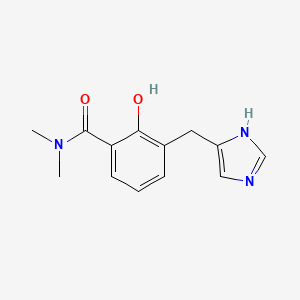


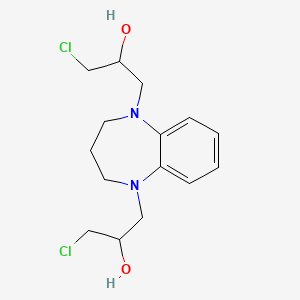
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
